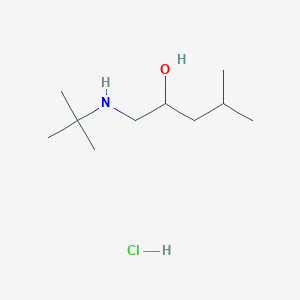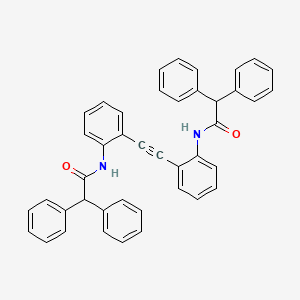![molecular formula C19H18N4O5 B4984116 1-[6-methyl-2,4-bis(3-nitrophenyl)-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4984116.png)
1-[6-methyl-2,4-bis(3-nitrophenyl)-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[6-methyl-2,4-bis(3-nitrophenyl)-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone, also known as MNP, is a chemical compound that has been studied extensively for its potential applications in scientific research. MNP is a member of the pyrimidine family of compounds, which are widely used in medicinal chemistry and drug discovery.
Scientific Research Applications
Antibacterial Agents
Synthesis and Characterization: This compound can be synthesized and characterized for its potential as an antibacterial agent. Similar structures have been evaluated for their antibacterial activity against a range of Gram-positive and Gram-negative bacteria .
Mechanism of Action: The antibacterial activity could be attributed to the compound’s ability to interfere with bacterial cell wall synthesis or protein function, leading to cell death.
Anti-HIV Agents
Drug Development: Derivatives of similar pyrimidinyl compounds have been explored for their anti-HIV activity . This compound could be a candidate for developing new anti-HIV drugs.
Targeted Therapy: It may work by inhibiting the replication of HIV-1 and HIV-2 strains in acutely infected cells, offering a targeted therapeutic approach.
Metal Complex Formation
Coordination Chemistry: The compound’s structure suggests it could form dinuclear metal (II) complexes, which are of interest in coordination chemistry .
properties
IUPAC Name |
1-[6-methyl-2,4-bis(3-nitrophenyl)-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5/c1-11-17(12(2)24)18(13-5-3-7-15(9-13)22(25)26)21-19(20-11)14-6-4-8-16(10-14)23(27)28/h3-10,18-21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRJQHPTJDECOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(N1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-phenylethyl)-2-{4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B4984040.png)
![1-methyl-3-[(pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B4984041.png)
![2-chloro-N-{2-[(3-methoxyphenyl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}benzamide](/img/structure/B4984043.png)
methanone](/img/structure/B4984059.png)

![ethyl 1-methyl-5-({2-[(6-methyl-4-pyrimidinyl)thio]butanoyl}amino)-1H-pyrazole-4-carboxylate](/img/structure/B4984070.png)

![2-{2-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4984106.png)
![(2,4-dinitrophenyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B4984112.png)
![{(2S)-1-[(2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]-2-pyrrolidinyl}methanol](/img/structure/B4984124.png)
![N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B4984127.png)
![2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B4984135.png)
